

# Application Notes and Protocols: Iron (III) Oxalate in Blueprinting and Photography

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Iron (III) oxalate*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **iron (III) oxalate** and its related compounds in historical and contemporary photographic and reprographic processes. The protocols detailed below are intended for research and development purposes, offering a foundation for experimentation and adaptation in various scientific and artistic applications.

## Introduction

**Iron (III) oxalate**, also known as ferric oxalate, is a light-sensitive chemical compound that has been central to several non-silver photographic processes since the 19th century. Its application hinges on its photochemical property of being reduced from the ferric ( $Fe^{3+}$ ) state to the ferrous ( $Fe^{2+}$ ) state upon exposure to ultraviolet (UV) light.<sup>[1][2]</sup> This photoreduction forms the basis of the latent image, which can then be developed into a final, stable image through various chemical reactions. The most notable applications are in blueprinting (cyanotype) and in "noble metal" printing processes such as platinotype and palladiotype.<sup>[3][4][5]</sup>

## Blueprinting (Cyanotype Process)

The cyanotype process, invented by Sir John Herschel in 1842, is a photographic printing process that produces a cyan-blue print.<sup>[4][6]</sup> It was widely used for reproducing technical drawings, leading to the term "blueprint."<sup>[4][7]</sup> The process utilizes a sensitizer solution containing a ferric salt and potassium ferricyanide. While the original recipe used ferric

ammonium citrate, later industrial formulations favored the oxalate process for faster printing and better contrast.[4][8]

The core of the cyanotype process is the light-induced reduction of a ferric iron complex to a ferrous iron complex.[9] In the presence of UV light, iron(III) oxalate is reduced to iron(II) oxalate.[9][10] The resulting ferrous ions then react with potassium ferricyanide ( $K_3[Fe(CN)_6]$ ) to form the insoluble, intensely blue pigment, Prussian blue (ferric ferrocyanide,  $Fe_4[Fe(CN)_6]_3$ ).[6][10]

Process	Component A	Component B	Mixing Ratio (A:B)	Notes
Traditional Cyanotype (Citrate-based)	10.0 g Ferric ammonium citrate in 50 mL distilled water	4.0 g Potassium ferricyanide in 50 mL distilled water	1:1	Prepare solutions 24 hours before use and store in the dark.[8]
New Cyanotype (Ware Process - Oxalate-based)	30 g Ammonium iron(III) oxalate in 30 mL distilled water at ~50°C	10 g Potassium ferricyanide in 20 mL distilled water at ~70°C	See Protocol	This process offers a longer tonal range and is more sensitive. [11]
Cyanotype from Individual Components	1 mL of 1.0 M $Fe(NO_3)_3$ + 1 mL of saturated $H_2C_2O_4$ (oxalic acid)	1 mL of 0.45 M $K_3Fe(CN)_6$ (potassium ferricyanide)	Mix A then add B	This method demonstrates the in-situ formation of the sensitizer. [6]

This protocol is based on the work of Mike Ware, offering improved stability and image quality over traditional methods.

#### Materials:

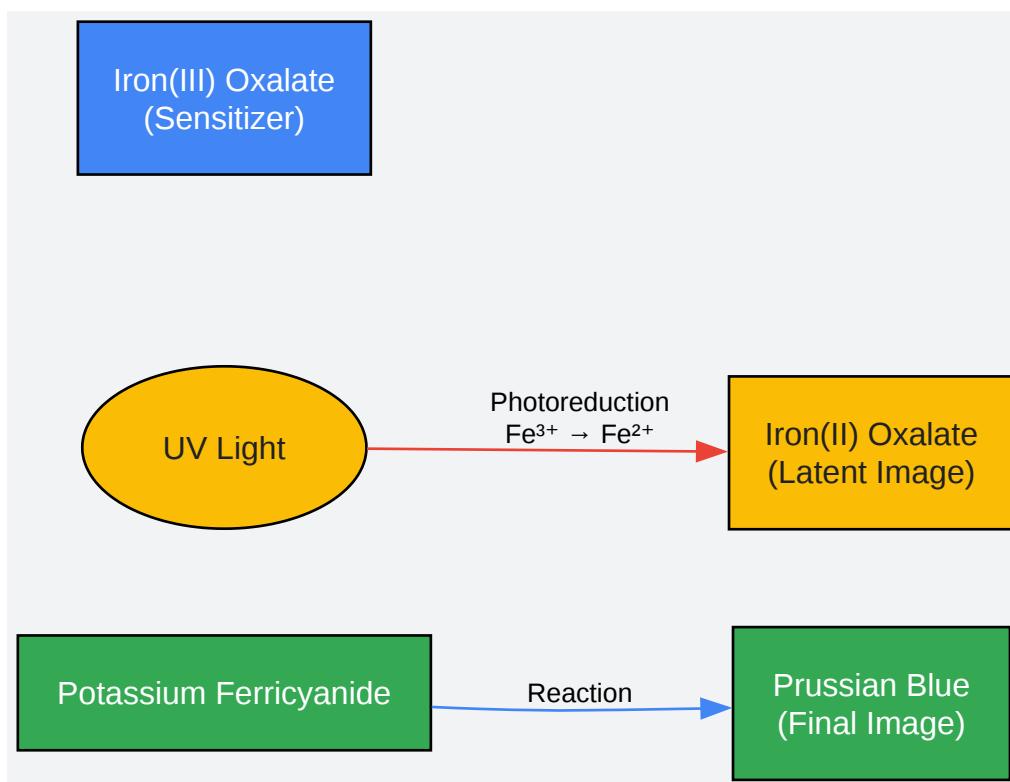
- Ammonium iron(III) oxalate

- Potassium ferricyanide
- Distilled water
- Beakers
- Heating plate
- Filter paper
- Brown storage bottle
- Suitable paper (e.g., watercolor paper)
- Coating rod or brush
- UV light source (e.g., sun or UV lamp)
- Developing trays

**Procedure:**

- Solution Preparation (under tungsten light):
  - Solution 1: In a beaker, heat 30 mL of distilled water to approximately 50°C and dissolve 30 g of ammonium iron(III) oxalate.[11]
  - Solution 2: In a separate beaker, heat 20 mL of distilled water to approximately 70°C and dissolve 10 g of potassium ferricyanide.[11]
- Mixing: Add the hot potassium ferricyanide solution to the ammonium iron(III) oxalate solution and stir well.[11]
- Crystallization: Allow the mixture to cool in a dark place until it reaches room temperature. Green crystals of potassium iron(III) oxalate will precipitate.[11][12]
- Filtration: Separate the liquid from the crystals by decanting and filtering. The collected liquid is the sensitizer.[11][12]

- Final Volume: Adjust the final volume of the sensitizer solution to 100 mL with distilled water. [\[11\]](#)
- Storage: Store the solution in a clearly labeled, well-stoppered brown bottle in the dark. The shelf life is at least six months.[\[11\]](#)
- Sensitizing the Paper:
  - In subdued light, coat the paper evenly with the sensitizer solution using a brush or coating rod.[\[13\]](#)[\[14\]](#)
  - Allow the paper to dry in the dark.
- Exposure:
  - Place a negative (or objects for a photogram) in contact with the sensitized paper in a printing frame.[\[14\]](#)[\[15\]](#)
  - Expose to a UV light source. Exposure times will vary depending on the light intensity and the negative's density.
- Development and Washing:
  - Immerse the exposed print in cold running water.[\[13\]](#)[\[15\]](#) The water washes away unreacted chemicals and develops the Prussian blue image.
  - Wash until the yellow of the unexposed sensitizer is gone.
- Oxidation (Optional): To intensify the blue color, the print can be briefly immersed in a dilute solution of hydrogen peroxide (3%).[\[16\]](#)
- Final Rinse and Drying: Give the print a final rinse in water and hang it to dry.[\[14\]](#)



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Caption: Chemical pathway of the cyanotype process.

## Platinotype and Palladiotype Photography

The platinotype process, and its close relative the palladiotype, are renowned for their long tonal scale, deep blacks, and exceptional archival permanence.<sup>[5][17]</sup> Unlike silver prints where the image is suspended in a gelatin emulsion, in platinotypes, the image is composed of metallic platinum or palladium embedded directly into the paper fibers, resulting in a characteristic matte surface.<sup>[3][5]</sup>

Similar to blueprinting, the process relies on the light sensitivity of ferric oxalate.<sup>[2]</sup> Upon exposure to UV light, ferric oxalate ( $\text{Fe}_2(\text{C}_2\text{O}_4)_3$ ) is reduced to ferrous oxalate ( $\text{FeC}_2\text{O}_4$ ).<sup>[2][18]</sup> During development, typically in a solution of potassium oxalate, the ferrous oxalate acts as a reducing agent, reducing a platinum or palladium salt (like potassium chloroplatinate) to its metallic form, which constitutes the final image.<sup>[5][17][18]</sup>

Solution Component	Formulation	Purpose
Sensitizer A	27% w/v solution of Ferric Oxalate in distilled water.[2] A small amount of oxalic acid can be added.	The primary light-sensitive component.
Sensitizer B	27% w/v solution of Ferric Oxalate with added Potassium Chlorate (e.g., 0.6%).[2]	Contrast control. Varying the ratio of A to B alters the final contrast of the print.[2][3]
Metal Salt (Platinum)	Solution of Potassium Chloroplatinite.	Source of platinum for the final image.
Metal Salt (Palladium)	Solution of Palladium Chloride or Ammonium Tetrachloropalladate(II).[3][19]	Source of palladium for the final image; often used in combination with platinum for warmer tones and lower cost. [3]
Developer	30% w/v solution of Potassium Oxalate or a solution of Ammonium Citrate.[17][20]	Reduces the platinum/palladium salt to its metallic form.
Clearing Agent	Dilute solutions of EDTA, sodium sulfite, or historically, hydrochloric acid.[2][3]	Removes unexposed iron salts from the paper.

**Materials:**

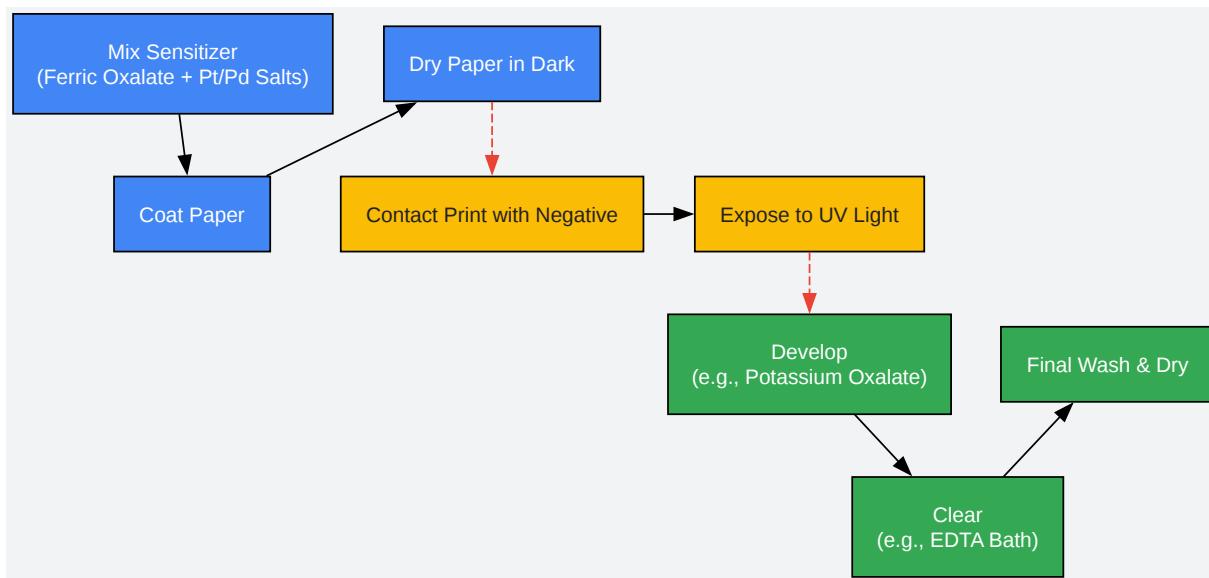
- Ferric oxalate
- Potassium chloride (for contrast control)
- Potassium chloroplatinite and/or palladium chloride
- Potassium oxalate or ammonium citrate (developer)
- EDTA (clearing agent)

- Distilled water
- Watercolor paper
- Glass coating rod or brush
- Contact printing frame
- UV light source

**Procedure:**

- Prepare Solutions:
  - Sensitizer A: Prepare a 27% solution of ferric oxalate in distilled water. This may require gentle heating.[\[2\]](#)
  - Sensitizer B (for contrast): Prepare another 27% ferric oxalate solution, adding a small percentage of potassium chlorate (e.g., 0.6%).[\[2\]](#)
  - Metal Solution(s): Prepare solutions of your chosen platinum and/or palladium salts.
  - Developer: Prepare a solution of potassium oxalate or ammonium citrate.[\[17\]](#)
  - Clearing Bath: Prepare a dilute solution of EDTA.[\[3\]](#)
- Mixing the Emulsion:
  - Under tungsten light, mix the sensitizer solutions (A and B) with the metal salt solution(s) in specific ratios using droppers.[\[3\]](#) The total drops of the metal solution should equal the total drops of the ferric oxalate solutions.[\[3\]](#)
  - The ratio of solution A to B will determine the contrast. More of solution B increases contrast.[\[2\]](#)[\[3\]](#)
  - The ratio of platinum to palladium will affect the image tone and cost.
- Coating the Paper:

- Coat a suitable paper with the mixed emulsion using a rod or brush.[2]
- Allow the paper to dry completely in the dark.
- Exposure:
  - Place a negative in contact with the sensitized paper in a printing frame.
  - Expose to a UV light source until a faint image is visible.[2][17]
- Development:
  - Immerse the exposed print in the developer solution. The image will appear almost instantly.[17]
  - Develop for 30-60 seconds.[3]
- Clearing:
  - Transfer the print through a series of clearing baths of dilute EDTA to remove all unreacted iron salts.[2][3] This step is crucial for the archival stability of the print.
- Washing and Drying:
  - Wash the print thoroughly in running water.
  - Hang the print to dry.



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Caption: Experimental workflow for platinotype/palladiotype printing.

## Kallitype Process

The Kallitype process is another iron-silver photographic process that uses ferric oxalate as the light-sensitive component.<sup>[21][22]</sup> It is often referred to as "the poor man's platinum print" because it can produce images with a similar tonal range and appearance, especially when toned with platinum or palladium.<sup>[21]</sup>

In the Kallitype process, paper is sensitized with a solution of ferric oxalate and silver nitrate.<sup>[22]</sup> Exposure to UV light reduces the ferric oxalate to ferrous oxalate.<sup>[1]</sup> The development step then involves a reaction between the ferrous oxalate and the silver nitrate, which reduces the silver nitrate to metallic silver, forming the image.<sup>[1]</sup>

For detailed protocols on the Kallitype process, researchers are encouraged to consult specialized literature, as the specific formulations for developers and toners can vary widely to

produce different image colors and tones.[21][23]

## Safety Precautions

- Oxalates: **Iron (III) oxalate** and other oxalates are toxic. Avoid ingestion and inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]
- Acids: Some historical clearing processes use strong acids like hydrochloric acid. Handle with extreme care in a well-ventilated area.
- Heavy Metals: Platinum, palladium, and silver compounds can be hazardous. Consult the Safety Data Sheets (SDS) for each chemical before use.
- UV Light: Protect eyes and skin from exposure to UV light sources.

These notes and protocols provide a starting point for the application of **iron (III) oxalate** in blueprinting and photography. Researchers are encouraged to adapt and refine these methods for their specific needs, always adhering to safe laboratory practices.

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- To cite this document: BenchChem. [Application Notes and Protocols: Iron (III) Oxalate in Blueprinting and Photography]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b576803#application-of-iron-iii-oxalate-in-blueprinting-and-photography>]

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